Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
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Overview
Description
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with the molecular formula C18H15N3O5 and a molecular weight of 353.337 g/mol . This compound is notable for its unique structure, which includes an indolinone core and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves the condensation of 2-hydroxybenzoyl hydrazine with an appropriate indolinone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but lacks the methyl group on the indolinone core.
2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but lacks the methyl ester group.
Uniqueness
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of an indole moiety linked to a hydrazone and a hydroxybenzoyl group. Its chemical formula is C18H15N3O5, and it features significant functional groups that contribute to its biological activity.
Synthesis
The synthesis typically involves the condensation of 2-hydroxybenzoyl hydrazine with an appropriate indole derivative, followed by methylation to yield the final product. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the compound.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
- Antiviral Properties : Some studies have indicated efficacy against certain viral infections, although more research is needed to establish its mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The hydrazone bond may facilitate interactions with various enzymes or receptors, potentially leading to inhibition or modulation of biochemical pathways involved in disease processes.
Antimicrobial Activity
A study investigating the antimicrobial properties found that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antitumor Activity
In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell growth effectively. For instance, in a study involving breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
A549 | 25 |
Antiviral Properties
Research into the antiviral effects revealed that the compound could reduce viral replication in vitro. Specific assays showed that it inhibited viral entry and replication in cell cultures infected with herpes simplex virus (HSV).
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound as a topical treatment for skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to placebo controls. -
Case Study on Antitumor Potential :
In a preclinical model of breast cancer, administration of the compound resulted in tumor size reduction and improved survival rates in treated mice compared to untreated controls.
Properties
CAS No. |
624726-15-4 |
---|---|
Molecular Formula |
C18H15N3O5 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[(2-hydroxybenzoyl)diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C18H15N3O5/c1-26-15(23)10-21-13-8-4-2-6-11(13)16(18(21)25)19-20-17(24)12-7-3-5-9-14(12)22/h2-9,22,25H,10H2,1H3 |
InChI Key |
IGLMLZYXILNGMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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